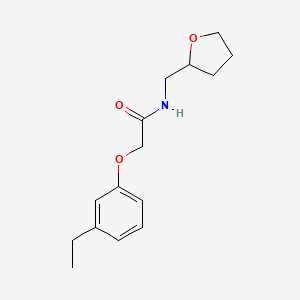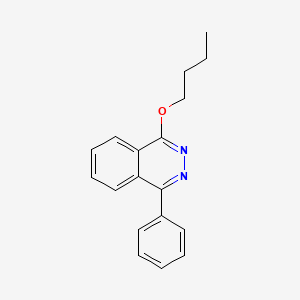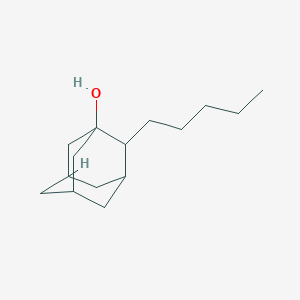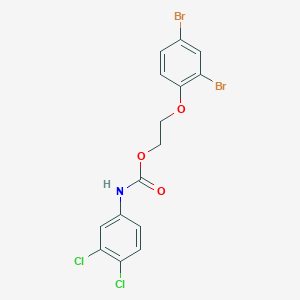
2-(3-ethylphenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-ethylphenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a member of the acetamide family and has been found to exhibit unique biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 2-(3-ethylphenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide is not yet fully understood. However, it has been found to act on the central nervous system by inhibiting the production of prostaglandins and leukotrienes. It also modulates the activity of various neurotransmitters such as dopamine, serotonin, and norepinephrine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(3-ethylphenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide are diverse. It has been found to have anti-inflammatory effects by inhibiting the production of prostaglandins and leukotrienes. It also exhibits analgesic properties by modulating the activity of various neurotransmitters. Additionally, it has antipyretic effects by reducing fever.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(3-ethylphenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide in lab experiments are its unique biochemical and physiological effects. It can be used to study the mechanisms of inflammation, pain, and fever. However, the limitations of using this compound are its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions related to 2-(3-ethylphenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide. One direction is to further explore its potential applications in the treatment of various diseases such as Alzheimer's, Parkinson's, and cancer. Another direction is to study its potential toxicity and safety for human use. Additionally, further research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods.
In conclusion, 2-(3-ethylphenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide is a promising compound with unique biochemical and physiological effects. Its potential applications in various scientific research fields make it an important compound to study. Further research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods.
Métodos De Síntesis
The synthesis of 2-(3-ethylphenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide involves the reaction of 3-ethylphenol with tetrahydro-2-furanmethanamine followed by acetylation with acetic anhydride. The final product is obtained through purification using column chromatography. This method has been found to be efficient and yields high-quality product.
Aplicaciones Científicas De Investigación
The unique biochemical and physiological effects of 2-(3-ethylphenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide make it a promising compound for various scientific research applications. This compound has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. It has also been found to have potential applications in the treatment of various diseases such as Alzheimer's, Parkinson's, and cancer.
Propiedades
IUPAC Name |
2-(3-ethylphenoxy)-N-(oxolan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-2-12-5-3-6-13(9-12)19-11-15(17)16-10-14-7-4-8-18-14/h3,5-6,9,14H,2,4,7-8,10-11H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMPRYKNFPJVTKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)OCC(=O)NCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-ethylphenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-N-({[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5204771.png)
![2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-5,8-dimethoxy-4-methylquinoline](/img/structure/B5204773.png)
![3-[(8-methoxy-4-methyl-2-quinolinyl)thio]-2-butanone](/img/structure/B5204775.png)

![2-ethoxy-4-[(2-methyl-1-piperidinyl)methyl]phenol](/img/structure/B5204784.png)

![4-[(aminocarbonyl)amino]tetrahydro-3-thienyl benzoate](/img/structure/B5204796.png)
![N-{2-[(3-chlorobenzyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B5204810.png)
![5-bromo-2-methoxy-N-({[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5204819.png)
malonate](/img/structure/B5204822.png)
![N-[2-(diethylamino)ethyl]-N-methyl-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5204824.png)
![2-[2-(2,4-dimethoxyphenyl)-1-methylethyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5204830.png)

